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Compound of Interest

Compound Name: Montanine

Cat. No.: B1251099 Get Quote

This guide provides a detailed comparison of montanine analogues, focusing on their

structure-activity relationships, particularly concerning their antiproliferative properties against

cancer cell lines. The data and methodologies presented are derived from key studies on the

synthesis and biological evaluation of these compounds, offering valuable insights for

researchers in drug discovery and medicinal chemistry.

Introduction to Montanine Alkaloids
Montanine-type alkaloids, a class of compounds isolated from the Amaryllidaceae family, are

characterized by a unique 5,11-methanomorphanthridine structural core.[1][2] While relatively

rare in nature, these alkaloids, particularly montanine and pancracine, have demonstrated

promising biological activities, most notably in vitro cytotoxicity against various cancer cell lines.

[1][2][3] This has spurred significant interest in the total synthesis of these molecules and the

creation of synthetic analogues to explore their therapeutic potential and establish a clear

structure-activity relationship (SAR).[1][4] A convenient semi-synthetic method to produce the

montanine skeleton involves the skeletal rearrangement of haemanthamine, a more readily

available Amaryllidaceae alkaloid.[4][5]

Quantitative Comparison of Antiproliferative Activity
The antiproliferative effects of various semi-synthetic montanine analogues have been

evaluated against a panel of human cancer cell lines, including both apoptosis-resistant (A549,

SKMEL-28, U373) and apoptosis-sensitive (MCF7, Hs683, B16F10) types. The half-maximal

inhibitory concentration (IC₅₀) values, summarized in the table below, provide a quantitative
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measure of their potency. The data is primarily drawn from the work of Govindaraju et al.

(2018), which represents the first systematic investigation into the anticancer potential of

synthetic montanine analogues.[2][5][6]

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Montanine Analogues
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Comp
ound

R¹ (at
C2)

R² (at
N5)

A549
(Lung)

SKME
L-28
(Melan
oma)

U373
(Gliobl
astom
a)

MCF7
(Breas
t)

Hs683
(Oligo
dendro
glioma
)

B16F1
0
(Murin
e
Melan
oma)

Montani

ne
-OH -CH₃ 11 ± 1 11 ± 1 11 ± 1 12 ± 1 12 ± 1 13 ± 1

Manthin

e
-OCH₃ -CH₃ 5 ± 1 6 ± 1 6 ± 1 8 ± 1 7 ± 1 7 ± 1

Analog

ue 3
-OC₂H₅ -CH₃ 15 ± 1 15 ± 1 16 ± 1 16 ± 1 15 ± 1 15 ± 1

Analog

ue 4
-O-allyl -CH₃ 13 ± 1 14 ± 1 14 ± 1 14 ± 1 14 ± 1 15 ± 1

Analog

ue 5

-O-

proparg

yl

-CH₃ 13 ± 1 14 ± 1 14 ± 1 15 ± 1 14 ± 1 14 ± 1

Analog

ue 6

-NH-

benzyl
-CH₃ 20 ± 2 22 ± 2 22 ± 2 23 ± 2 22 ± 2 23 ± 2

Analog

ue 7

Indole

(via C-

N)

-CH₃ 8 ± 1 9 ± 1 9 ± 1 10 ± 1 9 ± 1 10 ± 1

Analog

ue 8

Pyrrole

(via C-

N)

-CH₃ 16 ± 2 17 ± 2 17 ± 2 18 ± 2 17 ± 2 18 ± 2

Doxoru

bicin*
- -

0.1 ±

0.01

0.2 ±

0.02

0.3 ±

0.03

0.4 ±

0.04

0.1 ±

0.01

0.1 ±

0.01

*Positive control. Data adapted from Govindaraju et al. (2018) as summarized in Bášková et al.

(2020).[2]

From this data, key SAR insights can be derived:
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Substitution at C2 is critical: The nature of the substituent at the C2 position significantly

influences antiproliferative activity.

Methoxy Group: The natural compound manthine, which has a methoxy (-OCH₃) group at

C2, consistently showed the highest potency among the analogues, suggesting this

modification is beneficial for activity.[2][5]

Hydroxy Group: Montanine, with a hydroxyl (-OH) group, also displayed significant activity.

Bulky Substituents: Increasing the size of the alkoxy group at C2 (e.g., ethoxy, allyloxy,

propargyloxy) generally led to a slight decrease in activity compared to manthine.[2]

Nitrogen and Heterocyclic Substituents: Introduction of a benzylamine or pyrrole group at C2

resulted in reduced potency. However, the incorporation of an indole moiety yielded an

analogue with potent activity, comparable to manthine.[2][5]

Experimental Protocols
The quantitative data presented above was generated using standardized and well-established

experimental procedures.

The synthetic analogues were primarily prepared via a semi-synthetic route starting from

haemanthamine, which is more abundant in nature. The key step is the acid-catalyzed skeletal

rearrangement of the haemanthamine (crinine-type) scaffold to the montanine-type 5,11-

methanomorphanthridine core.[2][5]

Starting Material: Haemanthamine is treated with an acid (e.g., methanesulfonyl chloride) to

initiate the rearrangement.

Nucleophilic Addition: The rearrangement proceeds in the presence of various nucleophiles

(e.g., methanol, ethanol, allyl alcohol, benzylamine, indole).

Formation of Analogues: The nucleophile attacks at the C2 position, leading to the formation

of the corresponding C2-substituted montanine analogues.[2]

The in vitro cytotoxicity of the montanine analogues was determined using a colorimetric MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]
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Cell Culture: Human cancer cell lines were cultured in appropriate flasks and maintained at

37 °C in a humidified atmosphere with 5% CO₂.[5]

Seeding: Cells were harvested and seeded into 96-well plates at a specific density and

allowed to attach for 24 hours.

Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl

sulfoxide (DMSO). The cells were then treated with the compounds over a range of

concentrations (e.g., 10 nM to 100 µM) for 72 hours.[5]

MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells

with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into a

purple formazan precipitate.

Solubilization and Measurement: A solubilizing agent (like DMSO) was added to dissolve the

formazan crystals. The absorbance of the resulting purple solution was measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC₅₀ Determination: The absorbance values are proportional to the number of viable cells.

The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell

viability, was calculated from the dose-response curves.

SAR Study Workflow
The following diagram illustrates the general workflow for conducting structure-activity

relationship studies on montanine analogues, from initial synthesis to biological evaluation and

SAR determination.
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Caption: General workflow for SAR studies of montanine analogues.
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Conclusion
The structure-activity relationship studies of montanine analogues have revealed that the 5,11-

methanomorphanthridine core is a promising scaffold for the development of novel anticancer

agents. The antiproliferative activity is highly sensitive to the substitution pattern at the C2

position. Specifically, the natural product manthine (C2-OCH₃) and a synthetic analogue

bearing a C2-indole moiety have emerged as potent compounds against both apoptosis-

sensitive and apoptosis-resistant cancer cell lines.[2][5] These findings provide a solid

foundation for the rational design of future montanine derivatives with improved potency and

selectivity, potentially leading to new therapies for challenging cancers, including those with

acquired drug resistance.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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